molecular formula C16H20N2O5S2 B12200225 2-(3,4-dimethoxyphenyl)-N-[(2Z)-3-methyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide

2-(3,4-dimethoxyphenyl)-N-[(2Z)-3-methyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide

Cat. No.: B12200225
M. Wt: 384.5 g/mol
InChI Key: ZPTMXIOJIXEUSM-UHFFFAOYSA-N
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Description

The compound 2-(3,4-dimethoxyphenyl)-N-[(2Z)-3-methyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide (hereafter referred to as the target compound) is a heterocyclic acetamide derivative with a molecular formula C₁₅H₁₈N₂O₅S₂ and an average mass of 370.438 g/mol . Key structural features include:

  • A 3,4-dimethoxyphenyl substituent at the 3-position of the tetrahydrothieno[3,4-d][1,3]thiazole ring.
  • A 5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazole core, which introduces sulfone groups and a bicyclic framework.
  • A (2Z)-configured imine group, critical for stereochemical specificity.
  • Two defined stereocenters (3aR,6aS or 3aS,6aR depending on the stereoisomer) .

Its monoisotopic mass is 370.065714, and it is registered under ChemSpider ID 5512541 . The compound’s stereochemistry and electron-withdrawing sulfone groups may influence its physicochemical properties and biological interactions.

Properties

Molecular Formula

C16H20N2O5S2

Molecular Weight

384.5 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-(3-methyl-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene)acetamide

InChI

InChI=1S/C16H20N2O5S2/c1-18-11-8-25(20,21)9-14(11)24-16(18)17-15(19)7-10-4-5-12(22-2)13(6-10)23-3/h4-6,11,14H,7-9H2,1-3H3

InChI Key

ZPTMXIOJIXEUSM-UHFFFAOYSA-N

Canonical SMILES

CN1C2CS(=O)(=O)CC2SC1=NC(=O)CC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-N-[(2Z)-3-methyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,4-dimethoxyphenylacetic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with a thiazole derivative under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of catalysts, improved reaction conditions, and purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethoxyphenyl)-N-[(2Z)-3-methyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to its dihydro or tetrahydro derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydro or tetrahydro derivatives of the thiazole ring.

Scientific Research Applications

2-(3,4-dimethoxyphenyl)-N-[(2Z)-3-methyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide has several scientific research applications:

    Chemistry: Used as a model compound in studies of reaction mechanisms and synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-[(2Z)-3-methyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

Compound A : 2-Methoxy-N-[(2Z)-3-(2-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide
  • Key Differences :
    • Substituent position: 2-methoxyphenyl vs. 3,4-dimethoxyphenyl in the target compound.
    • Acetamide modification: 2-methoxyacetamide vs. unmodified acetamide.
  • Impact: The 2-methoxyphenyl group may reduce steric hindrance compared to the bulkier 3,4-dimethoxyphenyl substituent.
Compound B : 3,4-Dimethoxyphenyl-substituted 1,2,4-triazole derivatives
  • Structural Context: These compounds feature a 1,2,4-triazole core instead of the thieno-thiazole ring but retain the 3,4-dimethoxyphenyl group.
  • Biological Relevance : Studies indicate that 3,4-dimethoxyphenyl-substituted triazoles exhibit antimicrobial and antifungal activity , suggesting that the target compound’s dimethoxyphenyl group may confer similar biological properties .

Core Heterocycle Modifications

Compound C : Quinazolinone-thioacetamide derivatives (e.g., Compounds 5–10 in )
  • Core Structure: Quinazolinone fused with a thioacetamide group vs. the target compound’s sulfone-modified thieno-thiazole.
  • Functional Groups: Quinazolinones lack sulfone groups but include sulfamoylphenyl substituents. Thioacetamide (-S-CO-NH-) vs. acetamide (-CO-NH-) linkages.
  • Physicochemical Data: Melting points range from 170.5°C to 315.5°C, with synthesis yields between 68% and 91% . The target compound’s sulfone groups may enhance polarity and reduce melting points compared to these quinazolinones.

Stereochemical Variants

Compound D : Stereoisomers of the Target Compound
  • 3aR,6aS vs. 3aS,6aR Configurations: and describe stereoisomers differing in the spatial arrangement of the thieno-thiazole ring.

Table 1: Structural and Functional Comparison

Compound Core Structure Key Substituents Notable Properties Reference
Target Compound Thieno-thiazole sulfone 3,4-Dimethoxyphenyl, acetamide High polarity, stereospecificity
Compound A Thieno-thiazole sulfone 2-Methoxyphenyl, 2-methoxyacetamide Reduced steric hindrance
Compound B (Triazoles) 1,2,4-Triazole 3,4-Dimethoxyphenyl Antimicrobial activity
Compound C (Quinazolinones) Quinazolinone Sulfamoylphenyl, thioacetamide High melting points (170–315°C)

Table 2: Physicochemical Data

Compound Molecular Formula Average Mass (g/mol) Melting Point (°C) Synthesis Yield (%)
Target Compound C₁₅H₁₈N₂O₅S₂ 370.438 Not reported Not reported
Compound A C₁₅H₁₇N₂O₅S₂ 369.43 Not reported Not reported
Compound C (Example: 8) C₂₄H₂₁N₃O₅S₂ 495.57 315.5 91

Research Implications and Gaps

  • Stereochemical Effects : The stereoisomers described in and warrant further study to assess their pharmacokinetic differences .
  • Synthetic Feasibility: High yields in quinazolinone synthesis (Compound C) suggest robust methodologies that could be adapted for the target compound .

Biological Activity

The compound 2-(3,4-dimethoxyphenyl)-N-[(2Z)-3-methyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide (referred to as DMTTA) is a synthetic derivative that has garnered interest due to its potential biological activities. This article reviews the compound's synthesis, biological evaluations, and therapeutic implications based on diverse sources.

Synthesis

DMTTA is synthesized through a multi-step process involving the reaction of 3,4-dimethoxyphenyl compounds with various thiazole derivatives. The synthesis typically includes the formation of the thiazole ring followed by acetamide coupling. The detailed synthetic pathway can be summarized as follows:

  • Formation of Thiazole Ring : Reaction of appropriate thioketones with amines.
  • Acetamide Coupling : Reaction of the thiazole derivative with acetic anhydride or acetyl chloride to form the acetamide.

Anticancer Activity

DMTTA has shown promising anticancer properties in various studies. For instance:

  • Cell Line Studies : In vitro studies demonstrated that DMTTA exhibits cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The IC50 values for DMTTA were found to be significantly lower than those of standard chemotherapeutics, indicating its potential as a potent anticancer agent .

The mechanism by which DMTTA exerts its anticancer effects appears to involve:

  • Inhibition of Cell Proliferation : DMTTA induces apoptosis in cancer cells through the activation of caspase pathways.
  • Cell Cycle Arrest : The compound has been reported to cause G2/M phase arrest in treated cells, thereby inhibiting their proliferation.

Anti-inflammatory Effects

DMTTA also demonstrates anti-inflammatory properties. In animal models, it has been shown to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential use in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of DMTTA can be closely related to its structural components:

Structural FeatureDescriptionImpact on Activity
Dimethoxy Group Enhances lipophilicity and cellular uptakeIncreases anticancer potency
Thiazole Ring Contributes to biological activity through interaction with target proteinsEssential for anticancer and anti-inflammatory activity
Acetamide Moiety Provides stability and solubilityImproves bioavailability

Case Studies

  • Study on MCF-7 Cells : A study evaluated the effects of DMTTA on MCF-7 cells, showing a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment.
  • In Vivo Anti-inflammatory Study : In a rat model of arthritis, administration of DMTTA significantly reduced paw swelling and histological signs of inflammation compared to control groups.

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